
N-(3,4-dimethoxyphenyl)-4-methoxybenzamide
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-4-methoxybenzamide, also known as Dimebolin, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. It is a small molecule that belongs to the class of benzamides and has been studied for its ability to modulate various biological processes.
Applications De Recherche Scientifique
Molecular Structure and Intermolecular Interactions
- Molecular Structure Analysis : A study by Karabulut et al. (2014) focused on the molecular structure of a similar compound, N-3-hydroxyphenyl-4-methoxybenzamide. They investigated its crystal structure and intermolecular interactions, finding that these interactions are crucial for the dihedral angles and rotational conformation of aromatic rings.
Catalysis and Chemical Reactions
- Rhodium-Catalyzed Annulations : Research by Xu et al. (2018) demonstrated the use of N-methoxybenzamides in Rhodium(III)-catalyzed C-H activation. This process was pivotal in chemodivergent and redox-neutral annulations.
Derivative Synthesis and Applications
- Synthesis of Derivatives : A study by Hosokami et al. (1992) synthesized acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, which showed significant antiulcer activity. This indicates the potential medicinal applications of derivatives of the compound .
- Imine Derivatives for Neuronal Protection : Hur et al. (2013) synthesized imine analogs of oxyresveratrol, including a benzamide analog similar to N-(3,4-dimethoxyphenyl)-4-methoxybenzamide. They found these compounds to have cytoprotective effects against oxidative stress in neuronal cells Hur et al., 2013.
Pharmaceutical Research
- Antibacterial Properties : A study by Haydon et al. (2010) explored the derivatives of 3-Methoxybenzamide, a similar compound, for their antibacterial properties. They identified potent antistaphylococcal compounds with improved pharmaceutical properties.
- Potassium and Calcium Channel Blocking : Research by Bril et al. (1995) on BRL-32872, a novel antiarrhythmic agent containing a similar benzamide structure, showed it to be effective in blocking potassium and calcium channels in guinea pig cardiac preparations.
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-13-7-4-11(5-8-13)16(18)17-12-6-9-14(20-2)15(10-12)21-3/h4-10H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLDMWHRLSFSIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-4-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



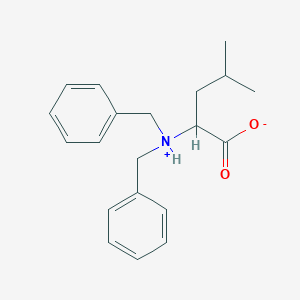
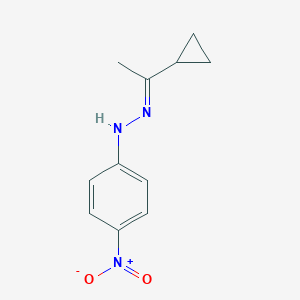
![5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B402148.png)
![5-[4-(Dimethylamino)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B402149.png)
![1-(4-{2,2-Dichloro-1-[4-(2-nitrophenoxy)phenyl]vinyl}phenoxy)-2-nitrobenzene](/img/structure/B402151.png)
![1-Chloro-8,8-dimethyl-8,9-dihydro-6H-7,11-dithia-2,4,10-triaza-benzo[b]fluorene](/img/structure/B402153.png)
![3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B402154.png)
![N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)-4-methylbenzamide](/img/structure/B402156.png)
![9-Methyl-2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B402157.png)
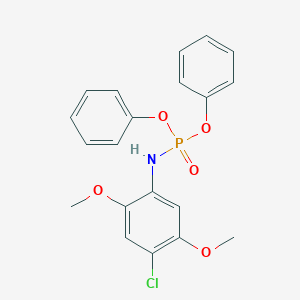
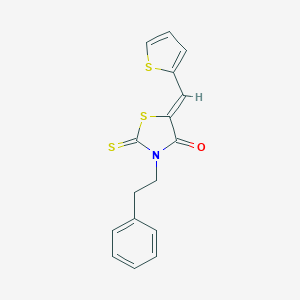
![Bis(2,2,2-trifluoroethyl) 2-methoxydibenzo[b,d]furan-3-ylamidophosphate](/img/structure/B402161.png)
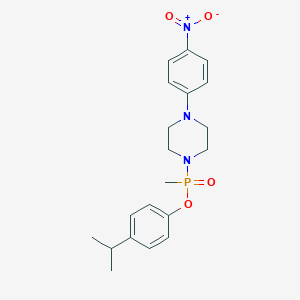
![N'-[1-(3-bromophenyl)ethylidene]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B402165.png)